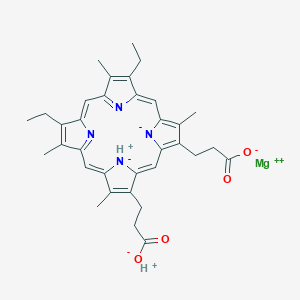

Mg Mesoporphyrin

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16755-93-4 |

|---|---|

Molecular Formula |

C34H36MgN4O4 |

Molecular Weight |

589 g/mol |

IUPAC Name |

magnesium;3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |

InChI |

InChI=1S/C34H38N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

HMNOUZUWRXRYRB-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |

Canonical SMILES |

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |

Synonyms |

magnesium mesoporphyrin Mg mesoporphyrin Mg-mesoporphyrin |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Mg Mesoporphyrin and Analogues

Direct Synthetic Routes to Magnesium Porphyrin Core Structures

The foundation for creating complex magnesium-containing porphyrins lies in the efficient synthesis of the core magnesium porphine (B87208) structure. Traditional methods often struggled with the low solubility of the free base porphine, complicating purification and subsequent reactions. nih.gov Modern approaches have sought to circumvent this issue by directly synthesizing the more soluble magnesium chelate.

Direct Synthesis of Magnesium Porphine via 1-Formyldipyrromethane Methodologies

A significant advancement in porphyrin chemistry is the direct synthesis of the magnesium(II) chelate of porphine [Mg(II)porphine] from 1-formyldipyrromethane. nih.govnih.gov This method involves the self-condensation of 1-formyldipyrromethane in the presence of a non-nucleophilic base and a magnesium salt. researchgate.net

A typical reaction involves heating 1-formyldipyrromethane (100 mM) in toluene (B28343) at 115 °C with magnesium bromide (MgBr₂) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.govacs.org The reaction, conducted in the presence of air, yields Mg(II)porphine in a range of 30-40%. nih.govnih.govresearchgate.net The key advantages of this methodology include its operational simplicity, the ability to run at high concentrations, and, crucially, the avoidance of the problematic, poorly soluble free base porphine. nih.govnih.gov The resulting Mg(II)porphine exhibits good solubility in common organic solvents, making it a valuable and versatile scaffold for further derivatization. nih.govnih.gov

Scalable Synthesis and Purification Techniques for Mg Porphine

The utility of the 1-formyldipyrromethane method is enhanced by its scalability, allowing for the production of gram-quantities of Mg(II)porphine without the need for chromatographic purification. nih.govamanote.com This simplifies the process and makes the material more accessible for extensive research. Two primary routes for multigram synthesis have been explored. nih.govacs.org

The first method is a straightforward single-batch process where the self-condensation of 1-formyldipyrromethane is carried out over an extended period. nih.govacs.org The second approach utilizes microwave irradiation to accelerate the reaction, significantly reducing the synthesis time. nih.govacs.org

Table 1: Comparison of Scalable Synthesis Methods for Mg(II)Porphine

| Method | Reactant Scale | Reaction Time | Yield | Reference |

| Conventional Heating | 6.97 g | 19 hours | 40% | nih.gov, acs.org |

| Microwave Irradiation | 0.50 mmol | ~45 minutes | 37% | nih.gov, acs.org |

Approaches for Meso-Substituted Porphyrin Synthesis Precursors for Mg Mesoporphyrin

The synthesis of this compound requires the initial construction of a meso-substituted porphyrin ring, which is subsequently metalated. The most prevalent strategy for creating these precursors is the condensation of pyrroles with aldehydes. frontierspecialtychemicals.com

Condensation-Cyclization and Oxidation Methodologies

The synthesis of meso-substituted porphyrins is dominated by methodologies that involve the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde. researchgate.netnih.gov This reaction forms a reduced porphyrin intermediate, the porphyrinogen, which is then oxidized to the stable, aromatic porphyrin macrocycle. researchgate.net

These syntheses can be broadly categorized into two approaches:

One-Pot Synthesis: The condensation of pyrrole and aldehyde, cyclization to the porphyrinogen, and subsequent oxidation occur in a single reaction vessel. researchgate.net The Adler-Longo method, for example, involves refluxing the reactants in propionic acid under aerobic conditions, yielding the porphyrin in about 10-30% yield. nih.gov

Two-Step Synthesis: This approach involves the initial condensation and cyclization to form the porphyrinogen, which is then isolated or carried forward in a separate step for oxidation. researchgate.net The Lindsey synthesis uses mild reaction conditions with a catalyst like trifluoroacetic acid (TFA) or BF₃·OEt₂, followed by oxidation with an oxidizing agent such as p-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netresearchgate.net

A newer method involves manganese-induced cyclization followed by oxidation, which has proven effective for synthesizing a range of porphyrins in moderate to good yields. rsc.org

Table 2: Overview of Meso-Substituted Porphyrin Synthesis Methods

| Method | Description | Conditions | Typical Yield | Reference |

| Rothemund | Aldehyde and pyrrole are reacted in a sealed tube. | Pyridine (B92270), 220°C, 48 hours | ~9% | researchgate.net |

| Adler-Longo | One-pot reaction in refluxing propionic acid. | Propionic acid, reflux (~141°C), 30 min | 10-30% | nih.gov, researchgate.net |

| Lindsey | Two-step process with mild acid catalysis and separate oxidation. | CH₂Cl₂, TFA, room temp; then p-chloranil | Up to 40% | researchgate.net, researchgate.net |

| Mechanochemical | Solvent-free grinding of reactants with an acid catalyst, followed by oxidation. | Grinding (ball mill), acid catalyst; then oxidation | Comparable to Lindsey | nih.gov |

Sustainable Chemical Processes in Meso-Porphyrin Synthesis

In response to the growing need for environmentally friendly chemistry, significant efforts have been made to develop sustainable methods for porphyrin synthesis. researchgate.networldscientific.comworldscientific.com These "green" approaches aim to replace hazardous organic solvents, reduce energy consumption, and simplify purification procedures. researchgate.networldscientific.com

Key sustainable strategies include:

Microwave Irradiation: Using microwaves as an energy source can dramatically shorten reaction times and often improve yields compared to conventional heating. researchgate.networldscientific.com

Solvent-Free Reactions: Mechanochemistry, which involves grinding solid reactants together, can produce porphyrins without the need for large volumes of solvent. nih.gov This technique has been successfully used for the acid-catalyzed condensation of aldehydes and pyrroles. nih.gov

Alternative Reaction Media: The use of water as a solvent or employing ionic liquids are being explored to replace chlorinated solvents like dichloromethane (B109758). worldscientific.comworldscientific.com

Heterogeneous Catalysis: Solid acid catalysts such as zeolites and clays (B1170129) are being used as recyclable alternatives to homogenous acid catalysts like TFA. researchgate.networldscientific.com

These sustainable methods are making the synthesis of meso-substituted porphyrins more efficient and environmentally benign. worldscientific.com

Metalation and Transmetalation Techniques for this compound Formation

The final step in the synthesis of this compound is the insertion of a magnesium ion into the center of the porphyrin macrocycle. This can be achieved through direct metalation or transmetalation.

Direct metalation of a free-base porphyrin to insert magnesium can be challenging, with classic methods often relying on harsh Grignard reagents. nsf.gov A milder, mechanochemical approach has been developed that uses a planetary ball mill. nsf.gov In these solvent-free conditions, it was discovered that Florisil, a magnesium silicate, can act as both a grinding agent and the source of Mg(II) for insertion into the porphyrin. nsf.gov Another direct route involves the intramolecular cyclization of a precursor like 1-bromo-19-acylbilane in the presence of MgBr₂, which yields the magnesium porphyrin directly. researchgate.net

Transmetalation offers an alternative pathway. This involves replacing a metal ion already present in a porphyrin with a different one. google.com The driving force for this exchange is the formation of a more stable and covalent metal-ligand bond. tum.de For instance, methods have been developed for synthesizing metal mesoporphyrins starting from hemin (B1673052) (an iron protoporphyrin). google.comwipo.int The process can involve an initial transmetalation with a different metal, such as tin, followed by hydrogenation and subsequent metal exchange to insert magnesium. google.com

Conversion from Protoporphyrin Methyl Ester Intermediates

A common and effective route to synthesizing metal mesoporphyrins, including the magnesium variant, begins with the conversion of hemin into a protoporphyrin methyl ester intermediate. google.com This esterification is a critical preliminary step that sets the stage for subsequent metal insertion and hydrogenation. The protoporphyrin methyl ester serves as a versatile precursor, and its formation is a foundational element in multi-step synthetic approaches. google.com

In biological systems, magnesium protoporphyrin monomethyl ester (MgPME) is a known biosynthetic intermediate of chlorophyll (B73375). researchgate.net The methylation of magnesium protoporphyrin (MgP) to form MgPME is a recognized biological transformation. nih.gov In synthetic chemistry, a parallel logic is applied where the protoporphyrin IX dimethyl ester is formed and then subjected to metal insertion. google.com This process involves the introduction of magnesium into the porphyrin core, yielding a magnesium protoporphyrin dimethyl ester intermediate, which is then carried forward to the next synthetic step. google.com

Hydrogenation Strategies for Metallated Porphyrin Intermediates

Following the insertion of magnesium to form the metallated protoporphyrin dimethyl ester, a crucial hydrogenation step is employed to convert the vinyl groups of the protoporphyrin into the ethyl groups characteristic of a mesoporphyrin. This reduction is a defining step in the synthesis. A widely used method involves the hydrogenation of the metal protoporphyrin dimethyl ester in a solvent like dichloromethane, utilizing a palladium catalyst. google.com This catalytic hydrogenation specifically targets the double bonds of the vinyl substituents without affecting the aromaticity of the porphyrin macrocycle itself.

Alternative approaches for the hydrogenation of metallated porphyrin intermediates have also been developed. For instance, a self-catalyzed system using cobalt(II) chloride (CoCl₂) and sodium borohydride (B1222165) (NaBH₄) presents another convenient method for the synthesis of metallo-mesoporphyrin IX dimethyl esters. researchgate.net The choice of hydrogenation strategy can be influenced by factors such as desired yield, reaction conditions, and the specific metal center in the porphyrin. After hydrogenation, the resulting metal mesoporphyrin dimethyl ester may be heated in a solution such as dilute ammonium (B1175870) hydroxide (B78521) to yield the final metal mesoporphyrin compound. google.com

Table 1: Hydrogenation of Metallated Porphyrin Intermediates

| Starting Material | Reagents & Catalysts | Solvent | Product | Reference |

|---|---|---|---|---|

| Metal Protoporphyrin Dimethyl Ester | H₂, Palladium Catalyst | Dichloromethane | Metal Mesoporphyrin Dimethyl Ester | google.com |

| Metallo-Protoporphyrin IX Dimethyl Ester | CoCl₂, NaBH₄ | Not Specified | Metallo-mesoporphyrin IX Dimethyl Ester | researchgate.net |

Streamlined Synthesis Without Intermediate Isolation

Another streamlined strategy involves a "hydrogen-free" hydrogenation method to create a mesoporphyrin IX intermediate directly from hemin. google.com This is followed by the insertion of the desired metal (e.g., magnesium) and a subsequent hydrogenation of this metallated intermediate to arrive at the final product. google.comgoogle.com By minimizing the number of isolation and purification steps, these methods offer a more practical and direct route to metal mesoporphyrins. google.com

Functionalization and Derivatization Reactions of this compound Scaffolds

The porphyrin macrocycle, particularly at its peripheral meso positions, is amenable to a wide array of functionalization reactions. These modifications are instrumental in tuning the electronic and steric properties of the this compound scaffold for various applications.

Regioselective Halogenation for Further Functionalization

Regioselective halogenation is a powerful tool for activating the porphyrin ring for subsequent transformations, particularly cross-coupling reactions. nih.gov The meso-positions of the porphyrin macrocycle can undergo electrophilic substitution. nih.govresearchgate.net For mesoporphyrins that lack unsubstituted β-pyrrolic positions, halogenation can be directed to the meso-positions.

The choice of halogenating agent is critical for achieving selectivity. N-bromosuccinimide (NBS) is commonly used for bromination. nih.govresearchgate.net For instance, reacting a meso-tetraarylporphyrin with a slight excess of NBS can achieve regioselective bromination. nih.gov In another example, when Ni(II) mesoporphyrin III dimethyl ester was treated with phenylselenyl chloride (PhSeCl), selective replacement of meso hydrogen atoms with chlorine atoms was observed. researchgate.net This initial halogenation provides a reactive handle, a key stepping stone for introducing a diverse range of functional groups. acs.org

Table 2: Regioselective Halogenation of Porphyrin Scaffolds

| Porphyrin Substrate | Reagent | Position of Halogenation | Product Type | Reference |

|---|---|---|---|---|

| 5,15-Diphenylporphyrin | N-Bromosuccinimide (NBS) | meso | meso-Dibrominated Porphyrin | nih.gov |

| Ni(II) Mesoporphyrin III Dimethyl Ester | Phenylselenyl Chloride (PhSeCl) | meso | Tetrachloromesoporphyrin III Dimethyl Ester | researchgate.net |

| Deuteroporphyrin IX Dimethyl Ester | N-Bromosuccinimide (NBS) | β (free positions) | β-Brominated Porphyrin | researchgate.net |

Palladium-Coupling Reactions for Meso-Substituted Porphyrin Analogues

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-N bond formation in porphyrin chemistry. acs.orglumenlearning.com These reactions are extensively used to functionalize meso-halogenated porphyrins, enabling the synthesis of a vast library of meso-substituted analogues. acs.org Common palladium-catalyzed reactions employed include the Suzuki-Miyaura, Sonogashira, and Heck reactions. acs.orgacs.org

Suzuki-Miyaura Coupling: This reaction couples a meso-haloporphyrin with an organoboron compound (e.g., a boronic acid or ester) and is widely used to introduce aryl or vinyl substituents. lumenlearning.comuoc.gr

Sonogashira Coupling: This method is used to link terminal alkynes to meso-haloporphyrins, creating acetylene-bridged porphyrin structures. acs.orgacs.org

Heck Reaction: The Heck reaction facilitates the coupling of meso-haloporphyrins with alkenes, such as methyl acrylate (B77674) or styrene, to produce meso-alkenylporphyrins. rsc.org

These coupling strategies have proven effective for modifying a range of porphyrin scaffolds, including derivatives of naturally occurring porphyrins like protoporphyrin IX. acs.orgacs.org The direct palladium-catalyzed cross-coupling of organolithium reagents with aryl triflates has also been developed as an alternative route. chemistryviews.org

Organolithium Reagent Reactivity at Meso Positions

Organolithium reagents are highly reactive species that function as potent nucleophiles and strong bases. libretexts.orgwikipedia.org Their high reactivity can be harnessed for the direct functionalization of porphyrin meso-positions. acs.org Due to the large electronegativity difference between carbon and lithium, the C-Li bond is highly polarized, making the organic moiety behave like a carbanion. wikipedia.org This nucleophilic carbon can directly attack the electrophilic meso-carbon of the porphyrin ring. acs.org

This approach offers a more direct route to meso-substituted porphyrins compared to the multi-step halogenation and cross-coupling sequence. acs.org However, the high reactivity of organolithium reagents also presents challenges regarding functional group compatibility. acs.org The reaction of 5,15-disubstituted porphyrins with organolithium reagents, followed by oxidation, can lead to the formation of meso-substituted products. acs.org This method provides a complementary strategy to palladium-catalyzed reactions for introducing alkyl and aryl groups onto the porphyrin periphery.

Advanced Spectroscopic and Structural Characterization of Mg Mesoporphyrin Systems

Electronic Absorption and Emission Spectroscopy of Mg Mesoporphyrin Complexes

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, is fundamental to characterizing the π-electron system of the porphyrin macrocycle in this compound. The central magnesium ion significantly influences these electronic transitions.

The electronic absorption spectrum of this compound, like other metalloporphyrins, is dominated by two types of intense transitions originating from the porphyrin π-system: the Soret band and the Q bands. umich.edujhuapl.edu These arise from π to π* electronic transitions within the highly conjugated macrocycle. umich.edu The insertion of a magnesium ion into the porphyrin core simplifies the Q-band region compared to the free-base porphyrin, typically resulting in two main Q bands instead of four. researchgate.net

The Soret band, or B band, is an extremely intense absorption found in the near-UV region, typically around 400 nm. lasalle.edunih.gov It corresponds to a strongly allowed transition to the second excited singlet state (S2). lasalle.edu The Q bands appear at longer wavelengths (500-700 nm) and are significantly weaker. core.ac.uk These bands represent transitions to the first excited singlet state (S1) and its associated vibrational levels. jhuapl.educore.ac.uk The two primary Q bands are often designated as Q(1,0) and Q(0,0) (also referred to as the α and β bands, respectively). jhuapl.eduresearchgate.net

The precise positions and intensities of these bands are sensitive to the solvent and the coordination state of the central magnesium atom. For instance, complexes of magnesium mesoporphyrin with apomyoglobin exhibit notable red shifts and splitting of the visible absorption bands compared to hemoglobin analogs. nih.gov This spectral shift is attributed to factors like the polarity of the protein environment and the potential for the magnesium to become six-coordinate by binding a water molecule within the protein pocket. nih.gov In Mg-mesoporphyrin horseradish peroxidase (MgMP-HRP), multiple transitions in the origin of the Q band at low temperatures suggest the presence of different configurations of the porphyrin within the protein cavity, leading to a splitting of the Qx and Qy transitions. nih.gov

Table 1: UV-Visible Absorption Maxima for this compound and Related Complexes

| Compound | Solvent/Environment | Soret Band (λmax, nm) | Q Bands (λmax, nm) |

| This compound IX | Apomyoglobin Complex | Red-shifted and split | 585, 547 |

| This compound IX | Apohemoglobin Complex | - | 576, 542 |

| Mg-protoporphyrin | - | ~406 | Four weaker bands |

| Mg(TBrPP) | Dichloromethane (B109758) | 427 | 565, 605 |

Data compiled from references researchgate.netnih.govnih.gov. Note: TBrPP is 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, a related meso-substituted porphyrin.

This compound complexes are typically fluorescent, emitting light upon relaxation from the first excited singlet state (S1) to the ground state (S0). rsc.org The fluorescence emission spectrum often mirrors the Q-band absorption profile, consisting of two main emission bands. These correspond to the 0-0 and 0-1 transitions from the lowest vibrational level of the S1 state to the vibrational levels of the S0 ground state.

The fluorescence of this compound is highly sensitive to its environment. For example, studies of Mg-mesoporphyrin-IX substituted horseradish peroxidase (MgMP-HRP) using fluorescence line-narrowing (FLN) spectroscopy at low temperatures revealed distinct spectral bands for different tautomeric configurations of the prosthetic group within the protein crevice. acs.org This high-resolution technique allows for the selective excitation of specific molecular populations, providing detailed information about the coupling between the porphyrin and the surrounding protein matrix. acs.org

The emission properties of magnesium porphyrins can be influenced by the coordination state of the Mg(II) ion. For instance, a magnesium(II)–porphyrin complex with hexamethylenetetramine as an axial ligand was characterized by its distinct fluorescence spectrum. researchgate.net Similarly, the fluorescence of Mg-protoporphyrin has been used as a sensitive analytical tool to quantify its presence in mixtures of chlorophyll (B73375) precursors, with emission maxima observed around 589-592 nm. nih.gov

Table 2: Fluorescence Emission Maxima for Mg Porphyrin Systems

| Compound | Environment/Solvent | Excitation Wavelength (nm) | Emission Maxima (λmax, nm) |

| Mg-protoporphyrin pool | Plant tetrapyrrole mixture | - | 589-592 |

| MgTPP | Benzene | - | ~630, ~680 |

| MgPc | 1-chloronaphthalene | - | ~708 |

Data compiled from references nih.govresearchgate.net. Note: TPP is tetraphenylporphyrin (B126558) and Pc is phthalocyanine, which are structurally related macrocycles.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. nih.gov The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov Both parameters are crucial for understanding the photophysical pathways that compete with fluorescence, such as intersystem crossing to the triplet state and non-radiative decay.

For magnesium porphyrins, the fluorescence quantum yields are generally high, often comparable to or slightly higher than their free-base counterparts, and significantly higher than those of metalloporphyrins containing heavy atoms like zinc or cadmium. researchgate.net The absence of a heavy central metal atom in Mg porphyrins reduces the rate of spin-orbit coupling, which in turn decreases the efficiency of intersystem crossing to the triplet state, thereby favoring fluorescence. researchgate.net

Fluorescence lifetimes for magnesium porphyrins are typically in the nanosecond range. nih.gov For example, the fluorescence lifetime of Protoporphyrin IX, a closely related molecule, increases when aggregation is reduced. nih.gov The lifetime is an intrinsic property of the fluorophore and is largely independent of concentration and photobleaching, making it a robust parameter for studying molecular environments. nih.gov

Table 3: Photophysical Data for Mg Porphyrins and Related Compounds

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| MgTPP | Benzene | 0.13 | - |

| MgEtio | Benzene | 0.09 | - |

| MgPc | 1-chloronaphthalene | 0.48 | - |

| Protoporphyrin IX (monomer) | Various organic solvents | 0.05 - 0.15 | ~15-16 |

Data compiled from references nih.govresearchgate.net. Note: TPP is tetraphenylporphyrin, Etio is etioporphyrin, and Pc is phthalocyanine.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for studying chiral molecules. While this compound itself is not intrinsically chiral when substituted with non-chiral groups, it can become chiroptically active upon interaction with a chiral environment, such as the binding pocket of a protein. nih.govmdpi.com

When this compound binds to an apoprotein like apomyoglobin or apohemoglobin, induced CD (ICD) signals are observed in the region of the porphyrin's electronic transitions. nih.gov The shape and intensity of these ICD signals, particularly in the Soret band region, are highly indicative of the binding mode and the specific conformational changes induced in the porphyrin macrocycle by the asymmetric protein environment. nih.govmdpi.com

Magnetic Circular Dichroism (MCD) is another relevant technique. Unlike natural CD, MCD is induced by an external magnetic field and can be observed for all molecules, including achiral ones. MCD spectra provide valuable information about the electronic states, particularly degenerate or near-degenerate excited states, which are common in the highly symmetric porphyrin macrocycle. umich.eduacs.orgcdnsciencepub.com The MCD spectrum of a typical metalloporphyrin shows characteristic A-terms for degenerate excited states and B-terms that arise from the mixing of states by the magnetic field. cdnsciencepub.com

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of a molecule's structure, bonding, and its interaction with the local environment.

The insertion of the magnesium ion into the porphyrin ring leads to distinct changes in the IR spectrum compared to the free-base ligand. A key change is the disappearance of the N-H stretching vibration, which is a clear indicator of metalation. researchgate.net New bands associated with the metal-ligand bonds appear. A strong absorption observed around 350 cm⁻¹ in several metalloporphyrins, including Mg complexes, is thought to arise from a coupling of the metal-nitrogen stretching vibration with a porphyrin skeletal deformation. acs.org

The frequencies of various porphyrin skeletal modes are also dependent on the central metal ion. acs.org Shifts in these frequencies can be correlated with the strength of the metal-ligand coordinate bond. In a series of divalent metalloporphyrins, the frequency shifts indicated a relative coordinate bond strength order where Mg had the weakest interaction. acs.org

Table 4: Selected Infrared (IR) Vibrational Frequencies for Metalloporphyrins

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch (in free base) | ~3423 | Disappears upon metalation with Mg. |

| C-H Stretch (ligand) | 3060 - 3120 | Arises from axial ligands like pyrazine (B50134) or bipyridine. |

| Metal-Nitrogen (M-N) Stretch | ~350 | Coupled with porphyrin skeletal deformation. Intensity and exact position are metal-dependent. |

| Porphyrin Skeletal Modes | 920 - 970, 500 - 530 | Frequencies are sensitive to the central metal ion (Mg, Co, Ni, etc.). |

Data compiled from references researchgate.netacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of porphyrin complexes in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra of this compound derivatives, the meso protons typically appear at low field, a consequence of the deshielding effect of the porphyrin ring current. ismar.org The protons of the peripheral substituents, such as the ethyl and methyl groups of the mesoporphyrin, also show characteristic shifts. The coordination of axial ligands to the magnesium center can cause shifts in the resonances of the porphyrin protons. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the α- and β-pyrrole carbons, as well as the meso-carbons, are sensitive to the electronic effects of the central metal ion and the peripheral substituents. libretexts.orgnih.gov The carbonyl carbons of the propionate (B1217596) side chains can also be identified. The interpretation of these spectra is often aided by two-dimensional NMR techniques like HSQC and HMBC, which establish correlations between protons and carbons. nih.gov

Below are representative tables of ¹H and ¹³C NMR chemical shifts for this compound IX dimethyl ester, a common derivative. Actual values can vary depending on the solvent and specific axial ligands.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound IX Dimethyl Ester

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| meso-H | 9.75 - 9.85 | s |

| CH₂CH₂CO₂CH₃ | ~4.22 | m |

| CH₂CH₃ | ~4.00 | q |

| OCH₃ | ~3.67 | s |

| Ring-CH₃ | 3.50 - 3.59 | s |

| CH₂CH₂CO₂CH₃ | ~3.22 | t |

| CH₂CH₃ | ~1.90 | t |

Data synthesized from analogous porphyrin structures. clockss.orgcompoundchem.comcarlroth.comsigmaaldrich.comhw.ac.ukhmdb.ca

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound IX Dimethyl Ester

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 185 |

| Aromatic C | 125 - 150 |

| meso-C | 95 - 105 |

| OCH₃ | ~55 |

| CH₂CH₂CO₂CH₃ | 35 - 45 |

| Ring-CH₃ | 10 - 15 |

| CH₂CH₃ | 15 - 25 |

| CH₂CH₃ | 10 - 15 |

Data synthesized from analogous porphyrin structures. libretexts.orgoregonstate.eduwisc.edu

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the elemental composition of this compound and its complexes. epa.gov Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of large and thermally labile molecules like metalloporphyrins without significant fragmentation. nih.govceon.rslibretexts.org

In ESI-MS, this compound typically forms a protonated molecular ion [M+H]⁺. frontiersin.org The high-resolution capabilities of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, enable the determination of the exact mass with high accuracy, which is crucial for confirming the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. frontiersin.orgportlandpress.com The fragmentation patterns can reveal details about the substituents on the porphyrin macrocycle and the nature of axial ligands. researchgate.net For instance, the loss of peripheral groups or axial ligands can be observed and helps in the structural elucidation. portlandpress.com Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it allows for the separation of complex mixtures of porphyrins prior to their detection by the mass spectrometer. nih.govuni-muenchen.de

X-ray Crystallography and Structural Elucidation

The porphyrin macrocycle, while often depicted as planar, can exhibit significant out-of-plane distortions. nih.gov These distortions are primarily categorized as saddle (sad) and ruffled (ruf) deformations. researchgate.net In a saddle distortion, opposite pyrrole (B145914) rings are tilted up and down relative to the mean plane of the macrocycle. nih.gov A ruffled distortion involves the twisting of the pyrrole rings about the metal-nitrogen bonds. researchgate.net The type and extent of these distortions are influenced by factors such as the size of the central metal ion, the nature of the peripheral substituents, and intermolecular packing forces in the crystal lattice. acs.org These non-planar conformations can have a significant impact on the electronic properties and reactivity of the porphyrin. nih.gov Analysis of crystal structures of Mg-porphyrin complexes has shown that the macrocycle can adopt these distorted conformations. mdpi.comnih.govuchicago.edu

The crystal packing of this compound complexes is governed by a variety of intermolecular interactions. researchgate.net Hydrogen bonding plays a crucial role, especially when axial ligands with hydrogen bond donor or acceptor capabilities, such as water or alcohols, are present. researchgate.netresearchgate.net These hydrogen bonds can link adjacent porphyrin molecules into one-, two-, or three-dimensional supramolecular architectures. researchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. researchgate.netmdpi.com CV provides information on the oxidation and reduction potentials of the porphyrin system. Typically, metalloporphyrins can undergo both ring-centered and metal-centered redox processes. For Mg(II) porphyrins, the redox processes are generally centered on the porphyrin macrocycle, as Mg(II) is not redox-active under normal electrochemical conditions. mdpi.com

The cyclic voltammogram of a Mg porphyrin complex typically shows two reversible one-electron oxidations, corresponding to the formation of the π-cation radical and the dication, respectively. mdpi.com Similarly, two reversible one-electron reductions can be observed, leading to the formation of the π-anion radical and the dianion. The potentials at which these redox events occur are sensitive to the nature of the porphyrin substituents and the axial ligands coordinated to the magnesium center. mdpi.com

Cyclic Voltammetry Studies of Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. jh.eduscience.gov In the context of this compound systems, CV studies are crucial for determining the potentials at which the molecule undergoes oxidation and reduction, providing insight into its electronic structure and reactivity. The electrochemical properties of metalloporphyrins are influenced by several factors, including the central metal ion, the nature of the porphyrin macrocycle, and the solution conditions. researchgate.net For magnesium porphyrins, the redox processes are typically centered on the π-conjugated macrocycle rather than the non-electroactive Mg(II) metal center. researchgate.netnih.gov

Electrochemical studies are generally conducted in a non-aqueous solvent, such as dichloromethane (CH₂Cl₂), with a supporting electrolyte like tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF₆). mdpi.comsemanticscholar.org A standard three-electrode system is employed, often using a glassy carbon working electrode, a platinum counter electrode, and a reference electrode such as Ag/AgNO₃, with potentials sometimes converted to the saturated calomel (B162337) electrode (SCE) scale for comparison. mdpi.com

Research Findings on this compound Redox Potentials

Investigations into various this compound derivatives have yielded specific data on their redox behavior. The substitution pattern on the porphyrin ring significantly alters the electronic properties and, consequently, the measured potentials.

For instance, a study on (4-(dimethylamino)pyridine)[meso-tetra(para-chlorophenyl)porphyrinato]magnesium(II), or [Mg(TClPP)(DMAP)], detailed its electrochemical characteristics. researchgate.net Similarly, the redox reactivity of the parent magnesium(II) porphine (B87208) (MgP), the simplest porphyrin, has been examined, revealing the fundamental steps of its oxidation process. rsc.org The initial oxidation produces a π-cation radical, which is followed by a second oxidation to a π-dication. rsc.org The potentials for these processes are key indicators of the molecule's electron-donating ability.

The table below summarizes representative redox potential data for different Mg porphyrin systems as documented in the literature.

| Compound | First Oxidation Potential (E½, V) | Second Oxidation Potential (E½, V) | First Reduction Potential (E½, V) | Solvent/Electrolyte | Reference Electrode | Citation |

|---|---|---|---|---|---|---|

| MgP (Magnesium Porphine) | +0.54 | +0.84 | -1.88 | CH₂Cl₂ / TBAPF₆ | SCE | rsc.org |

| [Mg(TPP)] (Magnesium Tetraphenylporphyrin) | +0.78 | +1.09 | -1.33 | CH₂Cl₂ / TBAPF₆ | SCE | researchgate.net |

| [Mg(TClPP)(DMAP)] (4-(dimethylamino)pyridine)[meso-tetra(para-chlorophenyl)porphyrinato]magnesium(II) | +0.81 | +1.15 | -1.29 | CH₂Cl₂ / TBAPF₆ | SCE | researchgate.net |

Note: The half-wave potentials (E½) are typically calculated as the average of the anodic and cathodic peak potentials for a reversible process.

The data illustrate how structural modifications influence redox potentials. The introduction of electron-withdrawing phenyl groups in Mg(TPP) compared to the unsubstituted MgP makes the molecule harder to oxidize, shifting the first oxidation potential from +0.54 V to +0.78 V. Further modification with para-chloro substituents on the phenyl rings in [Mg(TClPP)(DMAP)] results in a slight additional positive shift in the oxidation potentials, reflecting the electron-withdrawing nature of the chlorine atoms. Conversely, these substitutions make the porphyrin ring easier to reduce, as shown by the less negative reduction potentials compared to MgP.

Theoretical and Computational Investigations of Mg Mesoporphyrin Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Ground States

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricate electronic and structural properties of magnesium porphyrin systems. These studies provide fundamental insights into their behavior in various chemical and biological processes.

DFT calculations are instrumental in characterizing the ground state properties of magnesium porphyrin radical cations. These species are key intermediates in many biological functions and catalytic cycles. nih.gov Computational studies have explored their electronic configurations, spin states, and the distribution of spin density across the porphyrin macrocycle. rsc.org The formation of a radical cation involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the porphyrin ring. nih.gov DFT methods can accurately predict the resulting changes in geometry and electronic structure. For instance, calculations have shown that the ground state of a magnesium porphyrin radical cation is typically a doublet (S=1/2). rsc.org

The nature of the ground state can be influenced by interactions with surrounding molecules or counter-ions. rsc.org Theoretical models have been developed to understand the magnetic interactions in dimeric porphyrin radical cations, revealing strong antiferromagnetic or ferromagnetic coupling depending on their relative orientation and the central metal ion. rsc.org

| Property | Description | Significance |

| Spin State | The total spin angular momentum of the radical cation, typically a doublet (S=1/2). | Determines the magnetic properties and reactivity of the species. |

| Spin Density Distribution | The localization of the unpaired electron across the porphyrin macrocycle. | Provides insight into the most reactive sites for subsequent chemical reactions. |

| Geometric Changes | Alterations in bond lengths and angles upon oxidation to the radical cation. | Reflects the changes in electronic structure and can influence intermolecular interactions. |

The electronic properties of Mg mesoporphyrin can be finely tuned by the introduction of various substituents at the meso-positions of the porphyrin ring. researchgate.net DFT studies have systematically investigated how electron-donating and electron-withdrawing groups alter the electronic configuration and stability of the molecule. acs.orgnih.gov

Electron-withdrawing substituents generally lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), making the porphyrin more difficult to oxidize but easier to reduce. rsc.org Conversely, electron-donating groups raise the energies of these orbitals, facilitating oxidation. acs.org These modifications directly impact the redox potentials and the optical properties of the porphyrin, such as the position of the Q and Soret bands in the UV-vis spectrum. acs.org The stability of the resulting radical cations is also affected by these substituents. nih.gov

| Substituent Type | Effect on Frontier Orbitals | Impact on Redox Potential |

| Electron-Withdrawing | Lowers HOMO and LUMO energies. | Increases oxidation potential, decreases reduction potential. |

| Electron-Donating | Raises HOMO and LUMO energies. | Decreases oxidation potential, increases reduction potential. |

DFT calculations provide detailed insights into the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. researchgate.netaip.org These studies have shown that the porphyrin macrocycle is not perfectly planar and can adopt various non-planar conformations, such as ruffled, saddled, or domed structures. nih.gov The specific conformation is influenced by the central magnesium ion, peripheral substituents, and interactions with its environment. researchgate.net

The conformational dynamics of this compound are crucial for its function, particularly in biological systems like chlorophylls (B1240455), where changes in conformation can modulate substrate binding and catalytic activity. nih.govasm.orgbiorxiv.orgnih.gov Theoretical studies have explored the energy landscape of different conformations and the barriers to interconversion between them. For instance, in the context of magnesium chelatase, the enzyme responsible for inserting Mg²⁺ into protoporphyrin IX, computational models have suggested that ATP-induced conformational changes in the enzyme are critical for the catalytic process. nih.gov

| Structural Feature | Description | Functional Relevance |

| Non-planar Conformations | Deviations from a flat macrocycle structure (e.g., ruffled, saddled). | Can influence electronic properties, steric accessibility, and intermolecular interactions. |

| Conformational Flexibility | The ability of the porphyrin to adopt different shapes. | Essential for accommodating substrates and facilitating catalytic reactions in enzymes. |

| Axial Ligation | Coordination of ligands to the magnesium center above or below the porphyrin plane. | Modulates the electronic and steric properties of the metal center. |

Mechanistic Investigations of Reactions Catalyzed by this compound

DFT has proven to be an invaluable tool for elucidating the mechanisms of reactions catalyzed by this compound and its derivatives. These computational investigations provide a detailed, step-by-step understanding of the reaction pathways, transition states, and the factors that control reactivity and selectivity.

Magnesium porphyrin complexes have been identified as effective catalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides, a reaction of significant industrial interest for the synthesis of cyclic carbonates. researchgate.netunimi.itresearchgate.netacs.org DFT studies have been instrumental in unraveling the underlying reaction mechanism. researchgate.netunimi.it

The proposed catalytic cycle, supported by computational evidence, typically involves several key steps:

Coordination: The epoxide substrate coordinates to the magnesium center of the porphyrin. unimi.it

Ring-Opening: A nucleophile, often a co-catalyst like a halide ion, attacks one of the carbon atoms of the epoxide ring, leading to its opening. researchgate.netunimi.it

CO₂ Insertion: The activated CO₂ molecule inserts into the metal-alkoxide bond formed in the previous step.

Ring-Closing: An intramolecular nucleophilic attack leads to the formation of the five-membered cyclic carbonate product and regeneration of the catalyst. researchgate.net

The efficiency and regioselectivity of the cycloaddition reaction are significantly influenced by both steric and electronic factors, which can be systematically investigated using DFT. researchgate.netacs.org By modeling reactions with various substituted epoxides, researchers can dissect the contributions of these effects. researchgate.net

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the epoxide can influence the stability of the intermediates and transition states. For epoxides with strongly electron-donating substituents, the reaction pathway that proceeds through the more electronically stabilized carbocationic intermediate is favored. researchgate.net

Steric Effects: Bulky substituents on the epoxide can hinder the approach of the nucleophile or the CO₂ molecule, thereby directing the reaction to the less sterically hindered carbon atom. For alkyl-substituted epoxides, steric factors are often dominant in determining the regioselectivity of the ring-opening step. researchgate.net

Computational studies have successfully predicted the reactivity and regioselectivity observed in experimental studies, highlighting the predictive power of DFT in understanding and optimizing these catalytic systems. researchgate.net The interplay between steric and electronic effects is crucial for designing more efficient and selective catalysts for CO₂ fixation. rsc.orgrsc.org

| Factor | Influence on Reaction | Example |

| Electronic Effects | Governs the stability of charged intermediates and transition states. | Electron-donating groups on the epoxide favor ring-opening at the more substituted carbon. researchgate.net |

| Steric Effects | Dictates the accessibility of the reaction center to reactants. | Bulky substituents on the epoxide favor nucleophilic attack at the less substituted carbon. researchgate.net |

Computational Studies on Metalation Kinetics and Mechanisms

The insertion of a metal ion into a porphyrin ring, a process known as metalation, is a reaction of fundamental importance in chemistry and biology. Computational studies have provided significant insights into the kinetics and mechanisms of this process. The general mechanism for porphyrin metalation in solution involves several key steps: the deformation of the porphyrin macrocycle, the formation of an outer-sphere association between the solvated metal ion and the porphyrin, the exchange of a solvent molecule for a pyrrole (B145914) nitrogen atom, and finally, the closure of the chelate ring with the expulsion of protons from the nitrogen atoms to form the stable metalloporphyrin. researchgate.net

A critical aspect of the metalation reaction is the distortion of the porphyrin ring, which is generally a slow process. researchgate.net This distortion makes the pyrrole rings more accessible for metal chelation. nih.gov For instance, magnesium chelatase, an enzyme responsible for inserting Mg²⁺ into protoporphyrin IX to initiate chlorophyll (B73375) biosynthesis, is thought to facilitate this distortion. researchgate.netnih.gov Studies on N-methylmesoporphyrin, a distorted transition-state analog, have shown that enzymatic catalysis by ferrochelatase significantly accelerates the insertion of metal ions like Cu(II) and Zn(II) compared to the non-enzymatic reaction in solution. nih.gov This suggests that a key part of the catalytic strategy is the acceleration of the ligand exchange rate for the metal substrate. nih.gov

| Step in Metalation | Description | Computational Insight |

| Porphyrin Deformation | The planar porphyrin ring distorts to make nitrogen atoms more accessible. | This is considered a rate-limiting factor in non-enzymatic metalation. researchgate.net |

| Outer-Sphere Association | The solvated metal ion forms an initial complex with the porphyrin. | A precursor to direct bond formation. |

| Ligand Exchange | A solvent molecule from the metal's coordination sphere is exchanged with a pyrrole nitrogen. | The rate of this exchange is crucial and can be accelerated by enzymes. nih.gov |

| Chelate-Ring Closure | The metal ion fully coordinates with the four nitrogen atoms, and protons are released. | Leads to the final, stable metalloporphyrin structure. researchgate.net |

Theoretical Prediction of Optical Properties

Theoretical methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the optical properties of porphyrin systems, including this compound. sioc-journal.cnmdpi.com These calculations can determine excitation energies, absorption wavelengths, and oscillator strengths, which correspond to the main features of experimental electronic absorption spectra, such as the intense Soret band and the weaker Q bands. sioc-journal.cnresearchgate.net

Magnesium porphyrin derivatives have been investigated for their second-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. cdnsciencepub.commdpi.comacs.org The second-order NLO response is quantified by the first hyperpolarizability (β). Introducing asymmetry into the porphyrin structure is key to achieving a significant second-order NLO response. mdpi.comresearchgate.net

Computational studies on azulene-fused and heptagon-bridged bi-porphyrin systems have shown that the coordination of a magnesium ion can significantly enhance the static first hyperpolarizability (<β₀>). cdnsciencepub.com In one study, the introduction of Mg into a B,N-doped bi-porphyrin derivative was found to promote intramolecular charge transfer-based excitations, leading to a strong static first hyperpolarizability per heavy atom of 126.31 x 10⁻³⁰ esu. cdnsciencepub.com This enhancement is attributed to the role of the metal in tuning the electronic properties of the porphyrin system. cdnsciencepub.com

The table below summarizes the calculated static first hyperpolarizability for a parent bi-porphyrin derivative and its Mg-coordinated counterpart, demonstrating the significant enhancement upon metalation.

| Compound | Static First Hyperpolarizability per heavy atom (<β₀>/N) (x 10⁻³⁰ esu) |

| P(Nc)H(Bb′)P | 22.00 |

| Mg P(Nc)H(Bb′)PMg | 126.31 |

| Data sourced from a theoretical study on heptagon-bridged bi-porphyrin derivatives. cdnsciencepub.com |

The optical and electronic properties of porphyrins can be finely tuned by introducing heteroatoms into the porphyrin framework and by coordinating different metal ions. cdnsciencepub.commdpi.comnih.govrsc.orgrsc.org Metalloporphyrins, which feature a central metal ion like Fe, Mg, Co, or Zn bound to the nitrogen atoms of the porphyrin ligand, are ubiquitous in nature and exhibit a wide range of properties based on the specific metal. mdpi.com

Computational studies have demonstrated that heteroatom doping, for example with boron (B) and nitrogen (N), can strategically alter the electronic structure of porphyrin derivatives. cdnsciencepub.com This doping can induce a large static first hyperpolarizability. When combined with the coordination of a magnesium ion, a synergistic effect is observed, leading to excellent second-order NLO properties. cdnsciencepub.com The B-doped porphyrin can act as an electron donor, while the N-doped porphyrin acts as an electron acceptor, facilitating intramolecular charge transfer upon excitation, which is further promoted by the presence of the Mg ion. cdnsciencepub.com

In broader material science, heteroatom doping is a well-established strategy to modify the optoelectronic properties of carbon-based nanomaterials by altering the electronic structure and creating active sites or defects. nih.govfrontiersin.org Similarly, in porphyrin systems, the coordination of a metal and the introduction of heteroatoms can decrease the band gap and modify the electron density at the metal center, thereby influencing the molecule's optical response and catalytic activity. mdpi.com

Solvent Effects on Coordination and Electronic Properties

The solvent environment plays a crucial role in the coordination chemistry and electronic properties of this compound. sioc-journal.cnresearchgate.net Theoretical studies using solvent polarized continuum models (PCM) based on density functional theory (DFT) have been employed to investigate these effects. sioc-journal.cntandfonline.com

Calculations on magnesium porphyrin in various solvents, including tetrahydrofuran, dimethylsulfoxide, dichloromethane (B109758), and chloroform (B151607), have shown that while the molecular geometry undergoes only slight variations, the electronic absorption spectra are notably affected. sioc-journal.cn A general red shift in the absorption wavelengths of both the Soret and Q bands is observed as the dielectric constant of the solvent increases, compared to the molecule in a vacuum. sioc-journal.cn This indicates a change in the energy levels of the molecular orbitals due to the solvent's polarity. sioc-journal.cn The spectroscopic features tend to stabilize in polar solvents with a dielectric constant greater than 20. researchgate.net

The coordination of ligands from the solvent to the central magnesium ion is another important aspect. DFT calculations have been used to study the binding of oxygen-containing ligands like methanol (B129727) to Mg-porphyrins. rsc.org These studies, which compute binding energies and charge transfer, show that Mg-porphyrins have a strong affinity for such ligands. rsc.org The coordination of solvent molecules or other ligands to the axial position of the Mg ion directly influences the electronic structure and, consequently, the optical properties of the porphyrin complex. tandfonline.com

The table below shows the calculated absorption wavelengths for the Q and Soret bands of Mg-porphyrin in a vacuum and in different solvents, illustrating the red shift with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Q-Band Wavelength (nm) | Soret Band Wavelength (nm) |

| Vacuum | 1.0 | 557.8 | 389.9 |

| Chloroform | 4.806 | 567.8 | 400.1 |

| Tetrahydrofuran | 7.58 | 569.1 | 401.3 |

| Dichloromethane | 8.93 | 569.5 | 401.7 |

| Dimethylsulfoxide | 46.7 | 570.9 | 403.0 |

| Data sourced from a theoretical study using DFT B3LYP/6-31G(D) level with a solvent polarized continuum model. sioc-journal.cn |

Coordination Chemistry of Mg Mesoporphyrin Complexes

Axial Ligand Coordination in Mg Mesoporphyrin Complexes

The magnesium center in mesoporphyrin can coordinate with one or two axial ligands, leading to distinct coordination geometries. researchgate.net This coordination is a critical factor in determining the complex's spectroscopic and electrochemical characteristics. The nature of these axial ligands, which are typically neutral molecules with donor atoms like nitrogen, can significantly modulate the electronic environment of the magnesium ion and the porphyrin ring.

Magnesium porphyrin complexes can adopt either a five-coordinate (penta-coordination) or a six-coordinate (hexa-coordination) geometry. In a penta-coordinate complex, the magnesium ion is coordinated to the four nitrogen atoms of the porphyrin ring and a single axial ligand, resulting in a square pyramidal geometry. researchgate.netacs.org For instance, a magnesium tetrabromophenylporphyrin complex with one 4,4'-bipyridine (B149096) as an axial ligand is penta-coordinated. researchgate.net

In a hexa-coordinate complex, the magnesium ion binds to two axial ligands, one on each side of the porphyrin plane, leading to an octahedral geometry. researchgate.netacs.org An example is a magnesium tetrabromophenylporphyrin complex with two pyrazine (B50134) molecules as axial ligands, which exhibits a six-coordinate structure. researchgate.net The formation of either a penta- or hexa-coordinate complex can depend on the nature and stoichiometry of the axial ligand. For example, with histamine (B1213489), one molecule can coordinate through an imidazole (B134444) nitrogen to form a penta-coordinate complex, while two histamine molecules can coordinate via their aliphatic amino groups to yield a hexa-coordinate species. researchgate.net

The coordination number can also be influenced by the steric hindrance of the axial ligand. Bulky ligands may favor the formation of penta-coordinate complexes.

Table 1: Coordination Geometries of Selected Mg Porphyrin Complexes

| Porphyrin | Axial Ligand(s) | Coordination Number | Geometry |

|---|---|---|---|

| Mg(TBrPP) | 4,4'-bipyridine | 5 | Square Pyramidal |

| Mg(TBrPP) | Pyrazine (2) | 6 | Octahedral |

| Mg Porphyrin | Histamine | 5 | Square Pyramidal |

| Mg Porphyrin | Histamine (2) | 6 | Octahedral |

TBrPP = Tetrakis(4-bromophenyl)porphyrin

The coordination of axial ligands to this compound has a profound effect on its spectroscopic and electrochemical properties. researchgate.netmdpi.com

Spectroscopic Properties: The electronic absorption spectra of Mg porphyrins are characterized by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. researchgate.net The coordination of axial ligands typically causes a red-shift (bathochromic shift) in these bands. mdpi.com For example, the UV-vis spectra of Ni(II) mesoporphyrin IX dimethyl ester in chloroform (B151607) versus pyridine (B92270) show a significant bathochromic shift of the Soret band in the coordinating pyridine solvent. mdpi.com This shift is indicative of the change in the electronic structure of the porphyrin upon axial ligation. The magnitude of this shift can be influenced by the nature of the axial ligand. rsc.org

Electrochemical Properties: The redox potentials of this compound complexes are also sensitive to axial ligation. nih.govresearchgate.net The addition of axial ligands can alter the electron density at the magnesium center and on the porphyrin ring, thereby affecting the ease of oxidation and reduction. researchgate.net For instance, the electrochemical properties of a cobalt(III) meso-porphyrin complex were significantly altered by the coordination of a nicotinoyl chloride axial ligand, with reduction potentials shifting to more negative values and oxidation potentials shifting to more positive values. mdpi.com This is attributed to the deformation of the porphyrin ring upon coordination. mdpi.com The nature of the axial ligand, whether it is an electron-donating or electron-withdrawing group, will influence the direction and magnitude of the shift in redox potentials. asianpubs.org

Stability Constants of this compound Coordination Complexes

The stability of this compound complexes with various axial ligands can be quantified by their stability constants (K). These constants provide a measure of the equilibrium between the unligated and ligated forms of the complex in solution. nih.gov The stability of these complexes is influenced by several factors, including the nature of the solvent and the electronic properties of both the porphyrin substituents and the axial ligands. acs.org

A study on the kinetic stability of this compound complexes in a tertiary butyl alcohol-trichloroacetic acid medium has been reported. osti.gov Generally, the stability of metalloporphyrin complexes is found to be largely insensitive to variations in the central metal ion if they are in the same oxidation state. nih.gov However, solvent-solute interactions play a crucial role and can lead to significant variations in the apparent stability of the complexes. nih.gov For instance, the stability constants of magnesium porphyrin-pyridine complexes have been studied, highlighting the effects of solvent and substituents. acs.org

Influence of Substituents on Coordination Behavior

The coordination behavior of this compound can be tuned by altering the peripheral substituents on the porphyrin macrocycle. researchgate.net These substituents can exert electronic and steric effects that influence the affinity of the magnesium center for axial ligands.

Electron-withdrawing substituents on the porphyrin ring generally increase the Lewis acidity of the magnesium ion, leading to stronger coordination of axial ligands and larger stability constants. Conversely, electron-donating groups decrease the Lewis acidity of the magnesium, resulting in weaker axial ligand binding. researchgate.net The geometry of the porphyrin can be distorted by peripheral substituents, which in turn can affect its coordination behavior, basicity, and redox potential. researchgate.net The introduction of bulky substituents near the coordination site can sterically hinder the approach of axial ligands, thereby affecting the coordination geometry and stability of the resulting complex.

Photophysical Studies and Energy Transfer Mechanisms in Mg Mesoporphyrin Systems

Photon Capture and Excited State Dynamics

The interaction of Mg Mesoporphyrin with light initiates a series of ultrafast events governed by its electronic structure. The absorption of a photon elevates the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). The subsequent relaxation pathways are critical in determining the compound's photophysical characteristics. These dynamics, which include internal conversion and intersystem crossing, are controlled by the electronic configuration of the tetrapyrrole macrocycle and the central magnesium ion. mdpi.com The photochemistry and photophysics of such cyclic metallotetrapyrroles typically involve a cascade through various electronic states, often occurring on sub-picosecond and picosecond timescales. mdpi.com

The efficiency of photon capture by this compound is quantified by its molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a particular wavelength. The absorption spectrum of this compound, like other porphyrins, is characterized by an intense absorption band in the blue region of the spectrum, known as the Soret band, and several weaker bands in the visible region, called Q bands. semmelweis.hu

For this compound (MgMP) dissolved in ethanol, a molar extinction coefficient for the Soret band has been determined. nih.gov The concentration of aqueous porphyrin solutions can be accurately determined by using the Soret band absorbance in organic solvents. nih.gov

Table 1: Molar Extinction Coefficient of this compound

| Compound | Solvent | λmax (Soret Band) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

|---|---|---|---|

| This compound | Ethanol | 407 | 3.02 x 105 |

Data sourced from Bárdos-Nagy et al. nih.gov

Following excitation, one of the primary relaxation pathways for this compound is fluorescence, the emission of a photon from the lowest excited singlet state (S₁) back to the ground state (S₀). The fluorescence quantum yield (Φf) represents the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. researchgate.net

Table 2: Fluorescence Emission of this compound

| System | Excitation Wavelength (nm) | Emission Maximum (nm) | Observation |

|---|---|---|---|

| This compound in aqueous buffer (pH 7.4) | 403 | 583.5 | Emission peak decreases over time, with the appearance of a new peak at 613 nm due to demetalation. nih.gov |

Data sourced from Bárdos-Nagy et al. nih.gov

The excited state of this compound can be deactivated through non-radiative pathways, including energy transfer to other molecules or quenching processes. In covalently linked porphyrin dimers, such as those containing a magnesium porphyrin and a zinc porphyrin, ultrafast excited-state energy transfer can occur, with rates on the order of (9 ps)⁻¹. rsc.org This efficient energy transfer is a key process in many artificial photosynthetic systems. rsc.org

Quenching of the excited state can occur via electron transfer or energy transfer. The interaction of excited metalloporphyrins with molecular oxygen, for example, can lead to the formation of singlet oxygen, a reactive species, through an energy transfer process. researchgate.net This process is fundamental to photodynamic therapy. jlu.edu.cn In some porphyrin arrays, charge-transfer quenching of the fluorescence by an adjacent metalloporphyrin is a dominant mechanism, with the magnitude of this effect being greater for Mg-containing arrays due to a larger driving force for charge separation. nih.gov

Spectral Hole Burning Techniques for Q-Band Analysis

Spectral hole burning is a high-resolution spectroscopic technique used to study the electronic transitions of molecules in solid matrices at low temperatures. For Mg-mesoporphyrin-IX substituted horseradish peroxidase (MgMP-HRP), this technique has been employed to investigate the Qx-Qy splitting in its fluorescence excitation spectra. nih.govphotochemcad.comresearchgate.net The method involves using a narrow-band laser to excite and induce a photochemical or photophysical change in a small, spectrally homogeneous subset of molecules within a broader, inhomogeneously broadened absorption band. This creates a "hole" in the absorption profile, providing detailed information about the electronic states.

Studies comparing a hole directly burned in the Qy band with a satellite hole indirectly produced in the Qy band (as a result of burning in the Qx band) have been conducted. nih.govphotochemcad.comresearchgate.net Both the directly and indirectly burned holes were found to be very broad in the higher energy Qy band. nih.govphotochemcad.com

Photochemical Transformations and Photostability

Magnesium porphyrins, including this compound, are susceptible to photochemical transformations, particularly photooxidation. The presence of light and oxygen can lead to the rapid destruction of various metalloporphyrins. Early studies on the photooxygenation of related compounds like Mg(II)Octaethylporphyrin (Mg(II)OEP) showed that exposure to visible light leads to the formation of green photoproducts, which were identified as 15,16-hydrobiliverdins resulting from ring cleavage. This type of photochemical transformation highlights the inherent photolability of the macrocycle under aerobic conditions.

In the context of MgMP-HRP, irradiation with laser light can produce a photoproduct identified as a species with a lowered Qx-Qy splitting. nih.govphotochemcad.comresearchgate.net This phototransformation is attributed to a conformational change of the this compound within the protein active site and can be reversed by thermal activation at a characteristic temperature of 25 K. nih.govphotochemcad.comresearchgate.net The photostability of porphyrins is a critical factor in their application as photocatalysts, where degradation can significantly reduce efficiency over time.

Photooxidation and Ring Cleavage Pathways

The photooxidation of magnesium porphyrins, including this compound, is a critical area of study due to its relevance in understanding the degradation of chlorophylls (B1240455) and the development of photodynamic therapy agents. The process is primarily mediated by singlet oxygen (¹O₂), which is generated by the triplet-excited state of the porphyrin acting as a photosensitizer. psu.edu

The photooxidation of metalloporphyrins, particularly those from Group II metals like magnesium, follows a distinct pathway. psu.edu Pioneering studies on the photooxidation of magnesium octaethylporphyrin revealed that the primary product is a magnesium formyl bilinone. psu.edu This reaction involves the cleavage of the porphyrin macrocycle. psu.eduresearchgate.net

The generally accepted mechanism for these reactions involves the following steps:

Photoexcitation: The this compound molecule absorbs light, transitioning to an excited singlet state (S₁).

Intersystem Crossing: The molecule then undergoes intersystem crossing to a longer-lived triplet state (T₁).

Singlet Oxygen Generation: The triplet-state porphyrin transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov

Attack by Singlet Oxygen: The singlet oxygen then attacks the electron-rich methine bridges of the porphyrin macrocycle.

Ring Cleavage: This attack leads to the formation of unstable intermediates, such as dioxetanes, which subsequently break down, resulting in the cleavage of the porphyrin ring and the formation of linear tetrapyrroles, also known as bilinones. psu.edu

Research on meso-tetraphenylporphyrin (TPP), a related porphyrin, has shown that photooxidation in the presence of nucleophiles like methanol (B129727) or water leads to the formation of bilinones through the addition of singlet oxygen, followed by ring-opening and addition of the nucleophile. psu.edu These studies provide valuable models for understanding the potential photooxidative pathways of this compound.

The specific products of this compound photooxidation can vary depending on the reaction conditions, such as the solvent and the presence of other reactive species. However, the fundamental process involves the oxidative cleavage of the macrocycle, leading to a loss of the characteristic porphyrin structure and its associated photophysical properties.

Strategies for Enhanced Photostability

Enhancing the photostability of porphyrins like this compound is crucial for their practical applications, especially in fields like photodynamic therapy and materials science. Several strategies have been developed to mitigate photodegradation.

One primary approach is the incorporation of the porphyrin into various nanostructures. nih.govthno.orgresearchgate.net This strategy aims to protect the photosensitizer from degradation, improve its solubility and bioavailability, and enhance its photophysical and photochemical properties. researchgate.net Examples of such delivery vehicles include:

Polymer nanoparticles: Covalently bonding hydrophobic porphyrins with hydrophilic polymer molecules can improve their stability in aqueous environments. nih.gov

Liposomes: Encapsulating porphyrins within these lipid bilayers can shield them from the surrounding environment. researchgate.net

Micelles and Dendrimers: These nanostructures can also encapsulate porphyrins, reducing self-quenching and protecting them from degradation. researchgate.net

Nanosized Metal-Organic Frameworks (NMOFs): The porous structure of NMOFs allows for the encapsulation of a large number of photosensitizer molecules, which can reduce self-quenching and enhance photodynamic efficacy. thno.org

Furthermore, the development of hybrid structures can enhance photostability. For example, combining photosensitizers with other materials can lead to improved stability and antibacterial efficiency. thno.org

The table below summarizes key strategies for enhancing the photostability of porphyrin systems.

| Strategy | Description | Examples of Delivery Systems/Modifications | Key Benefits |

| Nanocarrier Encapsulation | Incorporating the porphyrin into a protective nanostructure. | Polymer nanoparticles, Liposomes, Micelles, Dendrimers, NMOFs nih.govthno.orgresearchgate.net | Improved solubility, reduced aggregation, protection from degradation, enhanced bioavailability. nih.govresearchgate.net |

| Chemical Modification | Altering the porphyrin's molecular structure. | Introduction of electron-withdrawing/donating groups, addition of heavy atoms. nih.gov | Modified photophysical properties, altered redox potentials, potentially reduced susceptibility to photooxidation. nih.gov |

| Hybrid Material Formation | Combining the porphyrin with other materials. | Creation of hybrid structures with enhanced properties. thno.org | Increased photostability, synergistic effects leading to improved performance. thno.org |

These strategies are actively being researched to develop more robust and efficient porphyrin-based systems for a variety of applications.

Supramolecular Assemblies of Mg Mesoporphyrin

Principles and Mechanisms of Self-Assembly

The spontaneous organization of individual Mg mesoporphyrin molecules into well-defined, stable, and functional architectures is a hallmark of supramolecular chemistry. This self-assembly is driven by a combination of specific and directional non-covalent interactions. ru.nlnih.gov The key forces at play include hydrogen bonding, π-π stacking, and metal coordination, which act synergistically to guide the formation of hierarchical structures. nih.govmdpi.com The design of the porphyrin building blocks, including the central metal ion and peripheral substituents, allows for the rational control over these interactions, leading to desired supramolecular structures. ru.nlmdpi.com

Hydrogen bonds provide directionality and specificity to the self-assembly of porphyrin molecules. nih.govfrontiersin.org While the core of this compound itself does not form hydrogen bonds, the propionic acid side chains at the periphery of the macrocycle are capable of acting as both hydrogen bond donors and acceptors. These interactions can link adjacent porphyrin molecules, contributing to the stability and specific geometry of the resulting assembly. researchgate.net In more complex systems designed to mimic natural processes, porphyrins are often functionalized with groups like amides or carboxylic acids specifically to drive assembly through predictable hydrogen-bonding networks. frontiersin.orgrsc.org For instance, the self-assembly of some synthetic porphyrins into nanorods and nanothorns is initiated by the formation of a tetrameric structure held together by both hydrogen bonding and π-π interactions. mdpi.com The energy and directionality of these bonds are crucial in determining the final topology of the supramolecular structure, which can range from simple dimers to complex, extended fibrillar networks. nih.govru.nl

The large, aromatic surface of the porphyrin macrocycle is central to its tendency to form aggregates through π-π stacking interactions. ru.nlfrontiersin.org These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent macrocycles. Depending on the relative orientation of the stacked molecules, two primary types of aggregates are typically formed: H-aggregates (face-to-face arrangement) and J-aggregates (offset or edge-to-edge arrangement). mdpi.commdpi.com These aggregation modes have distinct spectroscopic signatures. H-aggregates typically exhibit a blue-shift in their Soret absorption band, while J-aggregates show a red-shift. The strength of these interactions, which can be on the order of several kcal/mol, is influenced by the solvent, temperature, and the specific structure of the porphyrin. researchgate.net Hierarchical assembly often involves an initial formation of dimers or small oligomers via π-π stacking, which then organize into larger, more complex structures like nanorods or sheets. mdpi.comescholarship.org

Table 1: Comparison of H- and J-type Porphyrin Aggregates

| Feature | H-Aggregates | J-Aggregates |

| Molecular Arrangement | Face-to-face (sandwich) stacking | Offset or edge-to-edge stacking |

| Dominant Interaction | Strong π-π interaction between porphyrin cores | Interactions between peripheral groups can play a larger role |

| Spectroscopic Shift (Soret Band) | Blue-shift (Hypsochromic) | Red-shift (Bathochromic) |

| Excitonic Coupling | Parallel transition dipoles | Head-to-tail transition dipoles |

The central magnesium ion in this compound plays a critical role in directing self-assembly. ru.nl Mg(II) is typically five- or six-coordinate, meaning it can bind one or two axial ligands in addition to the four nitrogen atoms of the porphyrin ring. mdpi.com These axial ligands, which can be water, alcohols, or other coordinating functional groups from adjacent porphyrins, act as bridges to link multiple metalloporphyrin units together. nih.govru.nl This metal-ligand coordination is a key mechanism in the assembly of bacteriochlorophylls in natural photosynthetic systems, where the magnesium of one molecule is coordinated by a hydroxy group of a neighboring molecule. ru.nl This interaction, working in concert with π-π stacking and hydrogen bonding, leads to the formation of robust and highly organized structures. nih.gov The choice of metal ion can significantly influence the structure and function of the assembly; for example, Mg and Zn porphyrins are often used as photosensitizers, while other metalated porphyrins (e.g., with Fe, Co, Ni) can act as catalysts. mdpi.com In some systems, the self-assembly process itself is driven by the coordination of the metal ion to the protein scaffold. pnas.org

Chiral Induction and Supramolecular Chirality

Although this compound is an achiral molecule, its assemblies can exhibit chirality. This phenomenon, known as supramolecular chirality, arises when achiral components organize into a stable, non-superimposable, three-dimensional structure. mdpi.comcnr.it This induced chirality is of significant interest for applications in enantioselective recognition, catalysis, and chiroptical materials. researchgate.netmdpi.com The generation of a chiral assembly from achiral porphyrins can be confirmed by techniques such as circular dichroism (CD) spectroscopy, which detects the differential absorption of left- and right-circularly polarized light. researchgate.netrsc.org